3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFAIRHKDNWAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving o-aminophenol and a suitable carboxylic acid derivative.
Introduction of the 4-Bromophenoxyethyl Group: The 4-bromophenoxyethyl group can be introduced via an etherification reaction using 4-bromophenol and an appropriate alkylating agent such as 2-chloroethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation, providing anti-inflammatory benefits.
Comparison with Similar Compounds
Structural Analogues of Benzoxazolone Derivatives
a. 6-Bromo-3-[4-(piperidin-1-yl)butyl]-1,3-benzoxazol-2-one (Compound A)
- Core Structure : 1,3-benzoxazol-2-one with a bromine at the 6-position.
- Substituent : 4-(piperidin-1-yl)butyl group at the 3-position.
- Key Differences: The bromine is on the benzoxazolone ring (vs. the phenoxy group in the target compound).
- Synthesis : Prepared via alkylation with 1-bromo-4-chlorobutane followed by piperidine substitution .
- Applications : Likely explored for enzyme inhibition due to the piperidine group’s interaction with active sites.
b. 3-(4-Azidobutyl)-5-methyl-1,3-benzoxazol-2-one (Compound B)
- Core Structure : 1,3-benzoxazol-2-one with a methyl group at the 5-position.
- Substituent : 4-azidobutyl chain.
- Key Differences: The azide group enables click chemistry applications. Methyl substitution may reduce steric hindrance compared to bulkier phenoxy groups.
- Applications : Intermediate in synthesizing biotin protein ligase inhibitors .
Heterocyclic Compounds with Similar Substituents
a. 5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole (Compound C)
- Core Structure : Tetrazole ring (vs. benzoxazolone).
- Substituent: 1-(4-Bromophenoxy)ethyl group.
- Key Differences: Tetrazole’s acidity (pKa ~4.7) contrasts with benzoxazolone’s neutral lactam. Activity: Potent CLC-1 ion channel inhibitor, suggesting the 4-bromophenoxyethyl group enhances target binding .
b. 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one (Compound D)
- Core Structure : Chromen-2-one fused with thiazole.
- Substituents : Bromophenyl-thiazole and chlorinated benzyloxy groups.
- Bromine’s position on the phenyl ring (vs. phenoxy) alters electronic effects .
Key Observations :
- The target compound’s benzoxazolone core provides rigidity and hydrogen-bonding capacity, while its 4-bromophenoxyethyl group enhances lipophilicity (logP ~3.5). This balance may optimize blood-brain barrier penetration for neurological targets.
- Compound C’s tetrazole core, despite similar substituents, exhibits distinct acidity and ion channel specificity, underscoring the role of core heterocycles in target selectivity.
- Compound A’s piperidine group improves water solubility but may limit CNS activity due to ionization at physiological pH.
Biological Activity
3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article aims to consolidate findings on the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving the reaction of 4-bromophenol with ethylene glycol and subsequent cyclization to form the benzoxazole ring. Characterization techniques such as NMR and mass spectrometry confirm the structure.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzoxazole derivatives. For instance, compounds similar to this compound have shown significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that indicates potent antimicrobial effects.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4-16 | Staphylococcus aureus |
| 5-chloro-1,3-benzoxazol-2(3H)-one | 8-32 | Escherichia coli |
| 6-methyl-1,3-benzoxazol-2(3H)-one | 16-64 | Candida albicans |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively documented. For example, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
In vitro assays have shown that this compound exhibits cytotoxicity against these cell lines with IC50 values indicating significant potency:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Antioxidant Activity
Research indicates that benzoxazole derivatives possess antioxidant properties. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives often correlates with their structural features. Substituents on the benzoxazole ring and the ethyl chain influence both potency and selectivity. For instance:
- Bromine Substitution : Enhances antimicrobial activity.
- Alkyl Chain Length : Affects lipophilicity and cellular uptake.
Case Studies
- Antimicrobial Efficacy : A study evaluated several benzoxazole derivatives against Pseudomonas aeruginosa, revealing that compounds with electron-withdrawing groups exhibited enhanced activity by disrupting quorum sensing mechanisms.
- Cancer Cell Studies : In another investigation, this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
